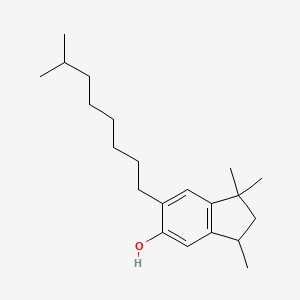
6-Isononyl-1,1,3-trimethylindan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isononyl-1,1,3-trimethylindan-5-ol is a chemical compound with the molecular formula C21H34O It is characterized by its unique structure, which includes an indan backbone substituted with isononyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isononyl-1,1,3-trimethylindan-5-ol typically involves the alkylation of 1,1,3-trimethylindan-5-ol with isononyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Isononyl-1,1,3-trimethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
6-Isononyl-1,1,3-trimethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Isononyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1,3-Trimethylindan-5-ol: Lacks the isononyl group, resulting in different chemical properties and applications.
6-Isononylindan-5-ol:
Uniqueness
6-Isononyl-1,1,3-trimethylindan-5-ol is unique due to the presence of both isononyl and trimethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
特性
CAS番号 |
94248-67-6 |
|---|---|
分子式 |
C21H34O |
分子量 |
302.5 g/mol |
IUPAC名 |
1,1,3-trimethyl-6-(7-methyloctyl)-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C21H34O/c1-15(2)10-8-6-7-9-11-17-12-19-18(13-20(17)22)16(3)14-21(19,4)5/h12-13,15-16,22H,6-11,14H2,1-5H3 |
InChIキー |
RDKZETYKUSWUDY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=C1C=C(C(=C2)CCCCCCC(C)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
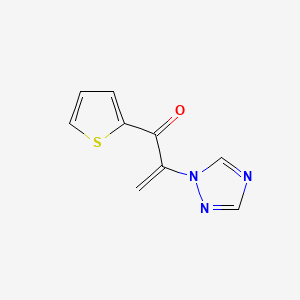

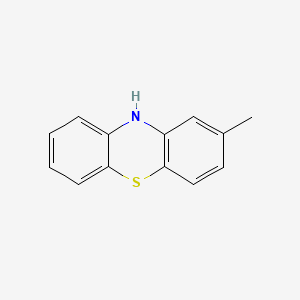


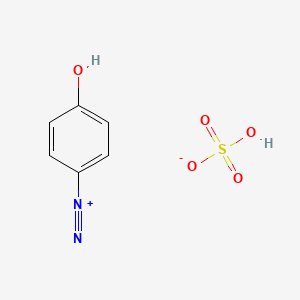


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

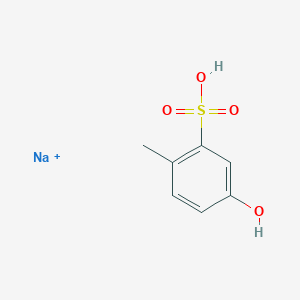
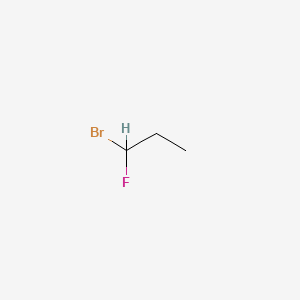
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
